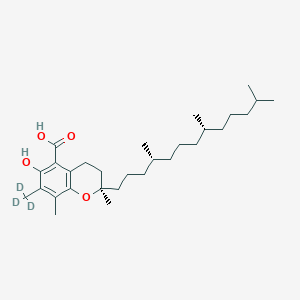

Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H48O4 |

|---|---|

Molecular Weight |

463.7 g/mol |

IUPAC Name |

(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |

InChI |

InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |

InChI Key |

SHMOVXNTBAZRNU-SFBGNULSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3: An Internal Standard for Vitamin E Metabolomics

This guide provides an in-depth technical overview of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3, a critical tool for researchers in nutrition, pharmacology, and drug development. We will explore its chemical identity, the analytical principles it enables, and its practical application in the quantitative analysis of vitamin E metabolites.

Introduction: The Need for Precision in Vitamin E Metabolite Analysis

Vitamin E is a family of eight fat-soluble compounds, four tocopherols and four tocotrienols, that are essential micronutrients for human health.[1][2][3] Of these, delta-tocopherol (δ-T) is a key form found in common dietary sources like soybean and corn oils.[4][5] While its parent form has antioxidant properties, the biological activity of vitamin E extends to its metabolites, which are produced in the liver via side-chain oxidation.[6][7] These metabolites, particularly the carboxychromanols like carboxyethyl-hydroxychroman (CEHC), are increasingly recognized for their unique anti-inflammatory and cell-signaling properties, distinct from their precursors.[8][9]

Accurately quantifying these low-concentration metabolites in complex biological matrices (e.g., plasma, urine, tissue) presents a significant analytical challenge.[10] Variations in sample extraction, matrix effects, and instrument response can lead to inaccurate and unreliable results. To overcome these obstacles, the gold-standard analytical approach is stable isotope dilution mass spectrometry (SID-MS).[11][12] this compound is a deuterated internal standard specifically designed for this purpose, enabling precise and accurate quantification of the corresponding non-labeled, endogenous vitamin E metabolite.[13][14]

Physicochemical Properties & Characterization

This compound is the deuterium-labeled analog of a terminal metabolite of delta-tocopherol.[13] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This mass shift is the key to its function as an internal standard.

| Property | Data | Source |

| Compound Name | This compound | MedchemExpress[14] |

| Parent Compound | Delta-Tocopherol | PubChem[4] |

| Molecular Formula | C₂₇H₄₃D₃O₂ (Example for a related d3-tocopherol) | Cayman Chemical[15] |

| Isotopic Label | Deuterium (d3) | MedchemExpress[13] |

| Primary Application | Internal Standard for Mass Spectrometry | Cayman Chemical[15] |

Note: The exact molecular formula and weight can vary slightly based on the specific location of the deuterium atoms and the final chroman structure. The name itself is complex and may represent a specific derivative of the more commonly referenced carboxyethyl-hydroxychromans (CEHCs).

The Principle of Stable Isotope Dilution Analysis (SIDA)

The use of a deuterated internal standard is foundational to modern quantitative mass spectrometry.[16][17] The technique, known as Stable Isotope Dilution Analysis (SIDA), is based on adding a known quantity of the isotopically labeled standard to a sample before any processing or extraction steps.[11][18][19]

The Rationale: Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement effects in the mass spectrometer.[12][17] The mass spectrometer can differentiate between the analyte and the standard based on their mass difference.[18] By measuring the ratio of the analyte's signal intensity to the standard's signal intensity, one can calculate the precise concentration of the analyte in the original sample, as the ratio remains constant regardless of sample loss.[11][19]

Caption: Workflow for Stable Isotope Dilution Mass Spectrometry.

Role in the Vitamin E Metabolic Pathway

To understand the analyte's significance, one must first understand the metabolism of its parent compound, delta-tocopherol. Unlike alpha-tocopherol, which is preferentially retained in the body, other forms like gamma- and delta-tocopherol are more readily metabolized in the liver.[6][7]

This metabolism is initiated by a cytochrome P450 enzyme (CYP4F2) that hydroxylates the terminal carbon of the phytyl tail.[6] Through a series of subsequent oxidation steps, the tail is progressively shortened, ultimately leading to the formation of water-soluble carboxyethyl-hydroxychroman (CEHC), which is then excreted.[6] The target analyte for which our deuterated standard is used is one of these terminal or near-terminal carboxychromanol metabolites.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Tocopherol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Delta-Tocopherol | C27H46O2 | CID 92094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. "Analysis Of Vitamin E Metabolites By Liquid Chromatography-Tandem Mass" by Tianlin Xu [docs.lib.purdue.edu]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. imreblank.ch [imreblank.ch]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 19. osti.gov [osti.gov]

An In-depth Technical Guide to Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential research applications of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3. This deuterated metabolite of delta-tocopherol is a critical tool for researchers in the fields of nutrition, pharmacology, and drug metabolism. Its isotopic labeling allows for precise tracking and quantification in complex biological matrices, offering unparalleled insights into the biotransformation and pharmacokinetics of vitamin E.

Introduction: The Significance of Deuterated Vitamin E Metabolites

Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols and four tocotrienols, with delta-tocopherol being one of the naturally occurring forms.[1][2] While alpha-tocopherol is the most biologically active form, other isomers like delta-tocopherol are also significant dietary components with unique biological effects.[3][4] The metabolism of tocopherols is a complex process primarily occurring in the liver, involving side-chain oxidation to produce a series of carboxychromanol metabolites.[5]

The use of deuterium-labeled compounds, such as this compound, has revolutionized the study of vitamin E metabolism.[6][7] The stable isotope label allows for the differentiation of exogenously administered tocopherols from endogenous pools, enabling precise pharmacokinetic and metabolic studies without the need for radioactive tracers.[8] This guide delves into the specific chemical characteristics of this deuterated metabolite, providing a foundation for its effective use in research.

Chemical and Physical Properties

This compound is a deuterated analog of a metabolic product of delta-tocopherol.[7] While a detailed experimental characterization of this specific molecule is not extensively available in public literature, its properties can be inferred from the known characteristics of delta-tocopherol and related chroman-carboxylic acid derivatives.

| Property | Value | Source/Basis |

| CAS Number | 842129-88-8 | [9] |

| Molecular Formula | C₂₉H₄₅D₃O₄ | [10] |

| Molar Mass | 463.73 g/mol | Calculated |

| Appearance | Expected to be a viscous oil or solid | Inferred from delta-tocopherol[11] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile), insoluble in water | Inferred from tocopherols and carboxylic acids[4][12] |

| Stability | Sensitive to light and oxidation. Should be stored under an inert atmosphere at low temperatures. | Inferred from tocopherol stability[13] |

Note: The molar mass is calculated based on the molecular formula, accounting for the mass of three deuterium atoms. The physical properties are estimations based on structurally similar compounds.

Structural Elucidation:

The core structure of the molecule is a chroman ring, characteristic of all tocopherols.[14] The "delta" designation indicates a specific methylation pattern on this ring. The "-5-formyl" and "-5-carboxylic acid" groups at the 5-position of the chroman ring are modifications resulting from metabolic processes. The "-d3" signifies the presence of three deuterium atoms, likely on one of the methyl groups of the chroman ring, which serves as the isotopic label.

Caption: Chemical structure of this compound.

Synthesis and Isotopic Labeling

The synthesis of deuterated vitamin E metabolites is a specialized process that is not widely published in detail. However, general strategies for the synthesis of deuterated standards involve either starting with deuterated precursors or introducing deuterium at a late stage of the synthesis through catalytic exchange.[15]

For this compound, a plausible synthetic route would involve the modification of a deuterated delta-tocopherol precursor. The formyl and carboxylic acid moieties at the 5-position are likely introduced through controlled oxidation and subsequent functional group transformations of the chroman ring.

Analytical Methodologies

The accurate quantification of this compound in biological samples is paramount for its use in research. The methods of choice are typically based on mass spectrometry coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of vitamin E and its metabolites due to its high sensitivity and specificity.[3][9][16]

Experimental Protocol: Quantification in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a non-deuterated or differently labeled version of the analyte).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined through infusion experiments.

-

Caption: LC-MS/MS workflow for the analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural confirmation of the synthesized standard.[5][6] Both ¹H and ¹³C NMR would be employed to verify the structure and the position of the deuterium label.

-

¹H NMR: The absence of a signal at the position corresponding to the deuterated methyl group would confirm successful labeling.

-

¹³C NMR: The signal for the carbon atom attached to the deuterium atoms would appear as a multiplet due to C-D coupling, providing further confirmation.

Applications in Research

The primary application of this compound is as an internal standard in quantitative bioanalysis.[15] Its use allows for the correction of analytical variability, leading to more accurate and precise measurements of the corresponding non-deuterated metabolite in biological samples. This is crucial for:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of delta-tocopherol.

-

Metabolomics Research: Investigating the metabolic pathways of vitamin E and identifying novel biomarkers.

-

Nutritional Science: Assessing the bioavailability and bioconversion of different forms of vitamin E from dietary sources.

-

Drug Development: Evaluating potential drug-nutrient interactions that may affect vitamin E metabolism.

Handling and Storage

As with most tocopherol derivatives, this compound is susceptible to degradation.

-

Storage: Store at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13]

-

Handling: Protect from light and air.[13] Use amber vials and handle solutions promptly. It is advisable to work in a well-ventilated area or under a fume hood.

Conclusion

This compound is a highly specialized and valuable tool for researchers dedicated to unraveling the complexities of vitamin E metabolism. Its isotopic label provides the precision necessary for cutting-edge research in nutrition, pharmacology, and clinical chemistry. This guide has provided a comprehensive overview of its chemical properties, analytical methodologies, and research applications, empowering scientists to effectively utilize this important compound in their studies.

References

-

Chemsrc. This compound. (2025-08-28). [Link]

-

Jiang, Q. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Adv Nutr. 2017;8(4):531-542. [Link]

-

Leonard, S. W., Paterson, E., Atkinson, J. K., Ramakrishnan, R., Cross, C. E., & Traber, M. G. Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production. Free Radic Biol Med. 2005;38(7):857-866. [Link]

-

Burton, G. W., Ingold, K. U., Cheeseman, K. H., & Slater, T. F. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E. Free Radic Res Commun. 1990;11(1-3):99-107. [Link]

-

Wallert, M., Schmölz, L., Galli, F., Birringer, M., & Lorkowski, S. Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation. Nutrients. 2019;11(11):2675. [Link]

-

ChemBK. This compound. [Link]

-

Traber, M. G., Elsner, A., Brigelius-Flohé, R., & Schock, B. C. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E. Am J Clin Nutr. 1998;68(4):847-853. [Link]

-

Human Metabolome Database. Showing metabocard for delta-Tocopherol (HMDB0002902). [Link]

-

Taylor & Francis. Delta-tocopherol – Knowledge and References. [Link]

-

Ataman Kimya. DELTA-TOCOPHEROL. [Link]

-

PubChem. Vitamin D3-d3. [Link]

-

PubChem. Tocopherols. [Link]

-

PubChem. Delta-Tocopherol. [Link]

-

Yang, C. S., & Yang, G. Y. Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega. 2020;5(11):6108-6112. [Link]

-

Axygen. Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-6-acetoxy-d3. (2022-05-16). [Link]

-

J-Stage. 13C Nuclear Magnetic Resonance Studies on α-Tocopherol and Its Derivatives. [Link]

-

Liebler, D. C., Burr, J. A., Philips, L., & Ham, A. J. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products. Anal Biochem. 1996;236(1):27-34. [Link]

-

Gstoettner, C., Schock, B. C., & Brigelius-Flohé, R. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. Pharm Res. 1991;8(6):763-770. [Link]

-

Therasse, C., Deac, A., & Traber, M. G. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS. Free Radic Biol Med. 2004;36(4):469-476. [Link]

-

Acworth, I. N., & Bailey, B. Biokinetícs of Vitamin E Using Deuterated Tocopherols. In: Packer L., Fuchs J. (eds) Vitamin E in Health and Disease. Marcel Dekker, Inc., New York, 1992. [Link]

-

ResearchGate. Chroman Carboxylic Acids and Their Derivatives. [Link]

-

Rupérez, F. J., Martín-Aragón, S., Barja, G., & Santa-María, C. Chromatographic analysis of a-tocopherol and related compounds in various matrices. J Chromatogr A. 2001;935(1-2):45-69. [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). [Link]

-

Carboxylic Acids and Their Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.ceu.es [dspace.ceu.es]

- 3. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ^<13>C Nuclear Magnetic Resonance Studies on α-Tocopherol and Its Derivatives [jstage.jst.go.jp]

- 6. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Deuterated Vitamin E Metabolites

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing deuterated vitamin E (α-tocopherol) and its key metabolites, specifically the carboxyethyl-hydroxychromans (CEHCs). The strategic incorporation of deuterium atoms into these molecules is paramount for their use as internal standards in mass spectrometry-based quantitative analysis, as well as for elucidating their pharmacokinetics, bioavailability, and metabolic fate in complex biological systems.[1] This document details the rationale behind the synthetic strategies, step-by-step experimental protocols for the synthesis of deuterated precursors and their assembly into the final target molecules, and methods for their characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction: The Imperative for Deuterated Vitamin E Analogs

Vitamin E, a family of eight fat-soluble compounds, is a crucial antioxidant, protecting cell membranes from oxidative damage.[2] α-Tocopherol is the most biologically active form in humans.[3] The metabolism of vitamin E is a complex process, primarily involving the ω-oxidation and subsequent β-oxidation of the phytyl tail, leading to the formation of water-soluble metabolites such as carboxyethyl-hydroxychromans (CEHCs), which are excreted in the urine.[4]

To accurately study the intricate pathways of vitamin E metabolism and its kinetics in vivo, stable isotope-labeled analogs are indispensable tools. Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but are readily distinguishable by mass spectrometry. This allows for their use as ideal internal standards to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1] Furthermore, administering deuterated vitamin E to subjects allows for the tracing of its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the vitamin.[5]

This guide will focus on the synthesis of deuterated α-tocopherol and a representative deuterated metabolite, δ-CEHC. The synthetic strategies presented are designed to be robust and adaptable for laboratories equipped with standard organic synthesis capabilities.

Strategic Approaches to Deuterium Labeling

The introduction of deuterium into organic molecules can be achieved through various methods, including hydrogen isotope exchange (HIE) reactions and the use of deuterated building blocks in a convergent synthesis.[6][7] For complex molecules like vitamin E, a building block approach is often preferred to ensure high levels of deuterium incorporation at specific positions and to avoid unwanted side reactions.

Our strategy for the synthesis of deuterated α-tocopherol will involve the separate synthesis of two key deuterated precursors:

-

Deuterated Trimethylhydroquinone (TMHQ): The aromatic core of the vitamin E molecule.

-

Deuterated Phytol: The aliphatic side chain.

These deuterated precursors will then be coupled to form the final deuterated α-tocopherol. A similar building block strategy will be employed for the synthesis of deuterated CEHC.

Synthesis of Deuterated α-Tocopherol (d6-α-Tocopherol)

The synthesis of d6-α-tocopherol, a commonly used internal standard, involves placing two CD3 groups on the chromanol ring. This is typically achieved by starting with a deuterated precursor for the aromatic ring.

Synthesis of Deuterated Trimethylhydroquinone (d6-TMHQ)

The synthesis of d6-TMHQ can be achieved from 2,3,5-trimethylphenol through an oxidation-reduction sequence, with deuteration introduced at the methyl positions.

Experimental Protocol: Synthesis of d6-TMHQ

-

Deuteration of 2,3,5-trimethylphenol: In a sealed reaction vessel, dissolve 2,3,5-trimethylphenol in a suitable solvent such as dioxane. Add a deuterium source, such as D₂O, and a catalyst, for example, a palladium on carbon (Pd/C) catalyst. Heat the mixture under a deuterium gas atmosphere to facilitate H/D exchange at the methyl groups. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.

-

Oxidation to d6-2,3,5-trimethyl-1,4-benzoquinone: After achieving the desired level of deuteration, the d6-2,3,5-trimethylphenol is oxidized to the corresponding benzoquinone. This can be accomplished using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.[8]

-

Reduction to d6-TMHQ: The purified d6-2,3,5-trimethyl-1,4-benzoquinone is then reduced to the final d6-trimethylhydroquinone. Catalytic hydrogenation using H₂ gas and a Pd/C catalyst is an effective method for this transformation.[8] The crude product is purified by recrystallization to yield pure d6-TMHQ.[8]

Synthesis of the Phytol Side Chain

For this synthesis, a non-deuterated isophytol will be used, as the primary interest is in the deuteration of the chromanol ring for use as an internal standard. Isophytol is commercially available.

Condensation to form d6-α-Tocopherol

The final step is the acid-catalyzed condensation of d6-TMHQ with isophytol.[2]

Experimental Protocol: Condensation of d6-TMHQ and Isophytol

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve d6-TMHQ in a suitable solvent system, such as ethylene carbonate and n-hexane.

-

Add an acid catalyst, for example, p-toluenesulfonic acid or a Lewis acid like zinc bromide.[9]

-

Heat the mixture to reflux and add a solution of isophytol in n-hexane dropwise over a period of several hours.

-

After the addition is complete, continue to heat the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude d6-α-tocopherol is then purified by column chromatography on silica gel to yield the final product.

Data Summary: Synthesis of d6-α-Tocopherol

| Step | Reactants | Key Reagents/Catalysts | Typical Yield |

| 1 | 2,3,5-trimethylphenol | D₂O, Pd/C, D₂ gas | >95% deuteration |

| 2 | d6-2,3,5-trimethylphenol | H₂O₂, catalyst | ~80-90% |

| 3 | d6-2,3,5-trimethyl-1,4-benzoquinone | H₂, Pd/C | >95% |

| 4 | d6-TMHQ, Isophytol | p-toluenesulfonic acid | ~85-95% |

Diagram: Synthesis of d6-α-Tocopherol

Caption: Workflow for the synthesis of d6-α-tocopherol.

Synthesis of a Deuterated Vitamin E Metabolite (d3-δ-CEHC)

The synthesis of deuterated carboxyethyl-hydroxychromans (CEHCs) is crucial for their use as internal standards in metabolic studies. Here, we outline a concise synthesis of d3-δ-CEHC, where the deuterium is incorporated into the methyl group of the chroman ring.

Retrosynthetic Analysis

The synthesis of δ-CEHC can be achieved via a Heck reaction between a bromohydroquinone derivative and a chiral allylic alcohol, followed by cyclization to form the chroman ring.[4] Deuterium can be introduced by using a deuterated bromohydroquinone precursor.

Diagram: Retrosynthetic Analysis of d3-δ-CEHC

Caption: Retrosynthetic approach for d3-δ-CEHC.

Experimental Protocol: Synthesis of d3-δ-CEHC

-

Synthesis of d3-2-bromo-6-methylbenzene-1,4-diol: This deuterated precursor can be prepared from o-cresol. The methyl group of o-cresol is first deuterated using a similar H/D exchange method as described for 2,3,5-trimethylphenol. The resulting d3-o-cresol is then brominated and oxidized to the corresponding hydroquinone.

-

Heck Reaction: In a reaction flask, combine the d3-2-bromo-6-methylbenzene-1,4-diol, a chiral allylic alcohol synthon (derivable from (-)-linalool), a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., Na₂CO₃), and a phase-transfer catalyst (e.g., TBAB) in a suitable solvent like DMF.[1] Heat the mixture to facilitate the Heck coupling.

-

Cyclization and Deprotection: The product from the Heck reaction undergoes an intramolecular cyclization to form the chroman ring. This is often followed by deprotection steps if protecting groups were used on the hydroxyl or carboxyl functionalities.

-

Purification: The final d3-δ-CEHC product is purified by column chromatography to yield the pure deuterated metabolite.

Analytical Characterization

The successful synthesis and purity of the deuterated vitamin E and its metabolites must be confirmed by rigorous analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. The disappearance or significant reduction of specific proton signals in ¹H NMR spectra confirms the incorporation of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated compounds and to determine the level of deuterium incorporation by analyzing the isotopic distribution.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final products.

Conclusion

The synthesis of deuterated vitamin E and its metabolites is a critical enabling technology for advanced research in nutrition, pharmacology, and drug metabolism. The synthetic strategies and protocols outlined in this guide provide a robust framework for the preparation of these essential research tools. The use of a building block approach allows for flexibility in the placement and number of deuterium atoms, enabling the synthesis of a variety of deuterated analogs tailored to specific research questions. The availability of these stable isotope-labeled standards will undoubtedly continue to facilitate a deeper understanding of the complex biological roles of vitamin E.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vitamin E - Wikipedia [en.wikipedia.org]

- 3. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. US6239294B1 - Process to produce α-tocopherol-acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Application of δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

This guide provides a comprehensive technical overview of δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3, a specialized, deuterated metabolite of delta-tocopherol. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind its synthesis, detailed analytical methodologies for its characterization, and its potential applications in advanced pharmacokinetic and metabolic research.

Introduction: The Significance of Deuterated Vitamin E Metabolites

Vitamin E, a family of eight fat-soluble compounds, is essential for human health, with alpha-tocopherol (αT) being the most biologically active form.[1] However, other isoforms, such as delta-tocopherol (δT), are more extensively metabolized.[2] The metabolic breakdown of tocopherols proceeds via ω-hydroxylation of the phytyl tail, followed by β-oxidation, leading to the formation of various carboxychromanols.[2][3] These metabolites are not merely excretory products but possess their own biological activities, including anti-inflammatory and anti-cancer properties.[2]

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules or their metabolites is a powerful tool in pharmaceutical sciences.[4][5] This "heavy labeling" leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows down metabolic reactions that involve the cleavage of this bond.[4][6] This can lead to a more favorable pharmacokinetic profile, including increased metabolic stability and an extended half-life.[4][7] Furthermore, deuterated compounds serve as invaluable internal standards for highly accurate quantification in bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).[8][9]

Part 1: Proposed Synthesis of δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

The synthesis of this complex molecule is envisioned as a multi-step process, beginning with a suitable delta-tocopherol precursor and involving key steps of deuteration, formylation, and carboxylation.

Step 1: Deuteration of a δ-Tocopherol Precursor

The introduction of a d3-methyl group is a critical first step. A common strategy for this is total synthesis, starting from deuterated precursors.[8][10] In this case, a plausible route would involve the synthesis of a deuterated trimethylhydroquinone (TMHQ) analogue, which is a key building block for the chroman ring of tocopherols.[11]

Experimental Protocol: Synthesis of a d3-TMHQ Analogue

-

Starting Material: 2,3-dimethylhydroquinone.

-

Deuterated Reagent: Deuterated methyl iodide (CD3I).

-

Reaction: The 2,3-dimethylhydroquinone would be subjected to a regioselective methylation using CD3I in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetone. This would introduce the trideuteromethyl group onto the hydroquinone ring.

-

Purification: The resulting d3-TMHQ would be purified using column chromatography.

Step 2: Chroman Ring Formation

The deuterated TMHQ analogue is then condensed with a suitable phytyl tail precursor to form the chroman ring.[11]

Experimental Protocol: Chroman Ring Synthesis

-

Reactants: d3-TMHQ and isophytol.

-

Catalyst: A Lewis acid catalyst (e.g., zinc chloride) or a Brønsted acid.

-

Reaction: The condensation reaction is typically carried out in an inert solvent under anhydrous conditions.

-

Purification: The resulting d3-δ-tocopherol would be purified by chromatography.

Step 3: Formylation of the Chroman Ring

Formylation at the C-5 position of the chroman ring is a challenging but achievable transformation. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reactant: d3-δ-tocopherol.

-

Reagents: A mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

-

Reaction: The d3-δ-tocopherol is treated with the Vilsmeier reagent at a controlled temperature.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the resulting 5-formyl-d3-δ-tocopherol is extracted and purified.

Step 4: Carboxylation at the C-5 Position

The introduction of a carboxylic acid group at the same position as the formyl group suggests an oxidative process. One plausible approach is the oxidation of the formyl group.

Experimental Protocol: Oxidation of the Formyl Group

-

Reactant: 5-formyl-d3-δ-tocopherol.

-

Oxidizing Agent: A mild oxidizing agent such as sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene.

-

Reaction: The reaction is carried out in a suitable solvent system, such as a mixture of t-butanol and water.

-

Purification: The final product, δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3, is purified by high-performance liquid chromatography (HPLC).

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target molecule.

Part 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the successful incorporation of deuterium and for elucidating the overall molecular structure.[12][14]

-

¹H NMR: The proton NMR spectrum would be used to confirm the overall structure of the chroman ring and the phytyl tail. The absence of a signal for the methyl group at the deuterated position would be a key indicator of successful labeling.[15]

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[14][16] The signal for the deuterated methyl carbon would appear as a multiplet due to coupling with deuterium, providing further confirmation of labeling.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals, especially for the complex chroman ring system with its new functional groups.[14][17]

Table 1: Expected Key NMR Shifts

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Rationale |

| ¹H | Aromatic protons | 6.0 - 7.0 | Typical for substituted chroman rings. |

| ¹H | Formyl proton (-CHO) | 9.5 - 10.5 | Characteristic downfield shift for an aldehyde proton. |

| ¹H | Carboxylic acid proton (-COOH) | 10.0 - 13.0 | Broad signal, highly dependent on solvent and concentration. |

| ¹³C | Carbonyl carbon (-CHO) | 190 - 200 | Typical for an aldehyde carbonyl. |

| ¹³C | Carbonyl carbon (-COOH) | 170 - 185 | Characteristic of a carboxylic acid carbonyl. |

| ¹³C | Deuterated methyl carbon (-CD3) | ~10-15 (multiplet) | Similar to a -CH3 group but split by deuterium. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and isotopic purity of the synthesized compound.[18][19]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the presence of the three deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information. The fragmentation pattern of the deuterated compound can be compared to that of its non-deuterated analogue to confirm the location of the deuterium label.[18]

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: The sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate it from any impurities.

-

Ionization: Electrospray ionization (ESI) in negative mode would be suitable for the carboxylic acid functionality.

-

Mass Analysis: The ions are analyzed in a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Data Analysis: The accurate mass of the molecular ion is determined and compared to the theoretical mass. MS/MS spectra are acquired to study the fragmentation pattern.

Diagram 2: Analytical Characterization Workflow

Caption: Workflow for structural and purity verification.

Part 3: Potential Applications in Research and Drug Development

The unique structure of δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 makes it a valuable tool for several research applications.

Pharmacokinetic and Metabolic Studies

The primary application of this deuterated compound would be in pharmacokinetic (PK) and metabolic studies.[5][7]

-

Metabolic Fate Tracer: By administering the deuterated compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous levels of similar compounds.[20][21]

-

Kinetic Isotope Effect Studies: Comparing the metabolic profile of the d3-labeled compound to its non-deuterated (d0) counterpart can reveal the metabolic pathways that are sensitive to the kinetic isotope effect.[4][22] This can help in identifying the primary sites of metabolic attack.

-

Internal Standard for Bioanalysis: Due to its chemical similarity and mass difference, this molecule would be an ideal internal standard for the highly accurate quantification of the non-deuterated analogue in biological matrices like plasma, urine, and tissues using LC-MS/MS.[8][9][23]

Elucidating Biological Activity

As a potential metabolite of δ-tocopherol, this compound could be investigated for its own biological activities.[2] Studies have shown that other tocopherol metabolites can modulate inflammatory pathways and detoxification processes.[24][25] Research could focus on its effects on:

-

Anti-inflammatory pathways: Investigating its ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

-

Nuclear receptor activation: Assessing its potential to activate receptors such as the Pregnane X Receptor (PXR), which is involved in drug metabolism.[3][26]

-

Antioxidant properties: Evaluating its capacity to scavenge free radicals and up-regulate antioxidant enzymes.[25]

Conclusion

δ-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 represents a sophisticated chemical tool for advanced research in the fields of vitamin E metabolism and drug development. While its synthesis is complex, the proposed pathway is grounded in established organic chemistry principles. Its rigorous characterization using modern analytical techniques like NMR and MS is crucial for ensuring its identity and purity. The primary value of this deuterated molecule lies in its application as a tracer and internal standard for pharmacokinetic studies, enabling a deeper understanding of the metabolic fate and biological roles of tocopherol metabolites. The insights gained from such studies can contribute significantly to the development of novel therapeutics and a more nuanced understanding of the intricate roles of vitamin E beyond its antioxidant function.

References

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018).

- Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production. (2005). Free Radical Biology and Medicine.

- The Strategic Role of Deuterium Labeling in Revolutionizing Pharmacokinetic Studies: An In-depth Technical Guide. (n.d.). Benchchem.

- Synthesis and Application of Deuterated Standards for Bioanalytical Chemistry. (n.d.). Benchchem.

- Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. (n.d.). PMC - NIH.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E. (n.d.). PubMed.

- ¹³C Nuclear Magnetic Resonance Studies on α-Tocopherol and Its Deriv

- Accelerating Drug Discovery with Deuterated Labelled Compounds. (n.d.). AquigenBio.

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Source not specified.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.).

- ¹H and ¹³C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. (n.d.). PubMed.

- Application Note and Protocols for the Preparation of Deuterated Internal Standards for Chrom

- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. (n.d.). Benchchem.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.

- Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. (n.d.). MDPI.

- Biological functions and metabolic fate of vitamin E revisited. (n.d.). PubMed.

- ¹³C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv

- Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Spectroscopy Online.

- Hydrogen/deuterium Exchange in Mass Spectrometry. (2018). PubMed.

- Vitamin E and drug Metabolism. (2025).

- Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. (2025).

- ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0001893). (n.d.). HMDB.

- ¹H NMR spectra of α-tocopherol (a), the LR-CDs (b), the physical... (n.d.).

- Adverse effects of vitamin E by induction of drug metabolism. (n.d.). PMC - NIH.

- The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)

Sources

- 1. Biological functions and metabolic fate of vitamin E revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ^<13>C Nuclear Magnetic Resonance Studies on α-Tocopherol and Its Derivatives [jstage.jst.go.jp]

- 17. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes | MDPI [mdpi.com]

- 26. Adverse effects of vitamin E by induction of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Antioxidant Activity: A Technical Guide to the Biological Significance of Delta-Tocopherol Metabolites

Preamble: Shifting the Vitamin E Paradigm

For decades, the narrative surrounding vitamin E has been dominated by the antioxidant capabilities of its most abundant isoform, α-tocopherol.[1] While its role in scavenging free radicals is undisputed, this focus has inadvertently overshadowed the unique and potent biological activities of other vitamin E family members, particularly δ-tocopherol.[2] Emerging research compellingly demonstrates that the true biological significance of δ-tocopherol may not lie with the parent compound itself, but rather with its chain-shortened metabolites.[3][4] Unlike α-tocopherol, which is preferentially retained in tissues, δ-tocopherol is more readily metabolized by the body.[1][3] This metabolic flux generates a series of carboxychromanol derivatives that possess powerful anti-inflammatory and anti-cancer properties, acting through mechanisms entirely distinct from radical scavenging.[5][6] This guide provides an in-depth exploration of the metabolic fate of δ-tocopherol and the profound biological functions of its key metabolites, offering a new perspective for researchers in pharmacology and drug development.

Section 1: The Metabolic Transformation of Delta-Tocopherol

The journey from dietary δ-tocopherol to its bioactive metabolites is a precisely orchestrated enzymatic cascade, primarily occurring in the liver.[3] This pathway is not a simple degradation for excretion; it is a bioactivation process that unlocks the therapeutic potential of the molecule.

The Core Metabolic Pathway

The metabolism of all tocopherols and tocotrienols begins with the ω-hydroxylation of the terminal carbon on their phytyl tail, a reaction catalyzed by the cytochrome P450 enzyme, CYP4F2.[3][4][5] This initial step is the rate-limiting and crucial first stage of the cascade. Following this, a series of oxidation steps convert the hydroxylated tail into a carboxyl group, yielding the first major long-chain metabolite, 13'-carboxychromanol (13'-COOH).[3][4] From here, the carboxylated side chain undergoes a process analogous to fatty acid β-oxidation, where two- or three-carbon units are sequentially cleaved.[7][8] This process generates a series of intermediate-chain carboxychromanols (e.g., 11'-COOH, 9'-COOH) and culminates in the formation of the primary terminal metabolite, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (δ-CEHC), which is then primarily excreted in the urine, often in conjugated forms (glucuronides and sulfates).[7][9]

A critical point of differentiation is that γ- and δ-tocopherol are metabolized far more extensively via this pathway than α-tocopherol.[3][4] This is largely because α-tocopherol is preferentially bound by the α-tocopherol transfer protein (α-TTP) in the liver, which incorporates it into lipoproteins for distribution throughout the body, thereby protecting it from catabolism.[1] The lower affinity of δ-tocopherol for α-TTP makes it more available for enzymatic degradation by CYP4F2, leading to significantly higher production of its bioactive carboxychromanol metabolites.[3]

Section 2: Biological Significance of Key Metabolites

The carboxychromanol metabolites of δ-tocopherol are not inert catabolic products. They are potent signaling molecules with demonstrated efficacy in preclinical models of inflammation and cancer. The most extensively studied are the long-chain carboxychromanols (LCCs), particularly 13'-COOH.

Potent Anti-Inflammatory Activity

A primary mechanism through which δ-tocopherol metabolites exert their effects is the potent inhibition of key enzymes in the eicosanoid signaling pathway: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][5] These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, which are powerful mediators of inflammation.

Studies have shown that δ-tocopherol itself can inhibit COX-2-catalyzed prostaglandin E2 (PGE2) production in stimulated cells, but this effect is significantly enhanced by its metabolism.[10][11] The long-chain metabolite, δ-13'-COOH, is a direct and potent competitive inhibitor of both COX-1 and COX-2 enzymes.[5][10] Crucially, the inhibitory potency of these metabolites far exceeds that of the parent δ-tocopherol or the terminal metabolite, δ-CEHC.[5][11] Some research indicates that δ-13'-COOH exhibits an inhibitory strength against COX enzymes comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5]

This makes δ-13'-COOH and its tocotrienol analog (δTE-13'-COOH) potent dual inhibitors of the COX and 5-LOX pathways, a highly sought-after characteristic in the development of anti-inflammatory therapeutics.[12]

Significant Anti-Cancer Properties

Beyond inflammation, δ-tocopherol and its metabolites have demonstrated significant anti-cancer activity.[13][14] In numerous studies, δ-tocopherol has proven more effective than α- or γ-tocopherol at inhibiting the growth of various cancer cell lines, including prostate, lung, and colon cancer.[13][15][16] This activity is linked to the induction of apoptosis (programmed cell death) and the modulation of critical cell survival pathways.[13][16]

Mechanisms contributing to these anti-cancer effects include:

-

Modulation of Nuclear Receptors: δ-tocopherol and its metabolites can activate Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor known to inhibit cell proliferation and induce apoptosis in cancer cells.[3][13]

-

Downregulation of Survival Signaling: They have been shown to downregulate the pro-survival marker Akt, a key component in pathways that promote tumor growth and resistance to therapy.[13]

-

Interruption of Sphingolipid Synthesis: In prostate cancer cells, γ- and δ-tocopherol can induce apoptosis by disrupting the de novo synthesis of sphingolipids, leading to an accumulation of pro-apoptotic precursors like dihydroceramide.[15]

-

Inhibition of Angiogenesis: The anti-inflammatory effects mediated by COX/LOX inhibition also contribute to the anti-cancer profile, as these pathways are implicated in tumor-associated inflammation and angiogenesis.[6][17]

Comparative Efficacy of Tocopherols and Metabolites

The superior biological activity of δ-tocopherol metabolites compared to the parent compound is a recurring theme. The following table summarizes the comparative inhibitory concentrations (IC50) against COX enzymes, illustrating the potentiation that occurs through metabolism.

| Compound | Target Enzyme | IC50 (μM) | Citation(s) |

| α-Tocopherol | COX-2 | >100 | [10][11] |

| γ-Tocopherol | COX-2 | ~50-80 | [10][11] |

| δ-Tocopherol | COX-2 | ~25 | [10][11] |

| δ-13'-Carboxychromanol (Metabolite) | COX-2 | ~4 | [10][11] |

| δ-13'-Carboxychromanol (Metabolite) | COX-1 | ~3.9 | [10][11] |

Section 3: Methodologies for Metabolite Analysis and Functional Assessment

Studying these potent but often low-concentration metabolites requires sensitive and robust analytical techniques. The following protocols provide a framework for their extraction, quantification, and functional evaluation.

Protocol: Quantification of δ-Tocopherol Metabolites in Biological Samples

This protocol outlines a general workflow for the simultaneous analysis of tocopherols and their carboxychromanol metabolites from serum or tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]

Objective: To accurately measure the concentrations of δ-tocopherol and its major metabolites (e.g., 13'-COOH, δ-CEHC).

Methodology:

-

Sample Preparation & Homogenization:

-

Enzymatic Deconjugation (Critical Step):

-

Many metabolites, particularly the short-chain CEHCs, are present in vivo as glucuronide or sulfate conjugates.[9][18]

-

To measure total metabolite levels, incubate the homogenate with a mixture of β-glucuronidase and sulfatase (e.g., from Helix pomatia) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.0) at 37°C for 1-2 hours.[18][19] For tissue samples, a pre-deproteination step with methanol may be required before enzymatic hydrolysis.[18]

-

-

Liquid-Liquid Extraction:

-

Stop the enzymatic reaction by adding cold ethanol or methanol.

-

Perform a two-phase extraction. Add hexane to the mixture, vortex vigorously, and centrifuge to separate the phases.[18][20]

-

The upper hexane layer will contain the lipophilic parent tocopherols and long-chain metabolites (e.g., 13'-COOH).[19]

-

The lower aqueous/methanol layer will contain the more polar short-chain metabolites (e.g., δ-CEHC).[19]

-

Collect the respective layers. Repeat the extraction on the remaining phase to ensure high recovery.

-

-

Sample Concentration and Reconstitution:

-

Dry the collected fractions under a stream of nitrogen.

-

Reconstitute the dried extracts in an appropriate mobile phase solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[20]

-

-

LC-MS/MS Analysis:

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ a tandem mass spectrometer operating in negative-ion electrospray ionization (ESI) mode, which is optimal for detecting the carboxylated metabolites.[20]

-

Develop a Multiple Reaction Monitoring (MRM) method using precursor-product ion transitions specific to δ-tocopherol and each target metabolite. Quantify against a standard curve generated from synthetic standards.

-

Protocol: Cell-Based COX-2 Inhibition Assay

Objective: To determine the ability of a δ-tocopherol metabolite to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

Model System: Human lung carcinoma A549 cells or RAW264.7 macrophage-like cells are commonly used as they robustly express COX-2 upon stimulation.[10][11]

Methodology:

-

Cell Culture and Plating: Culture A549 cells in appropriate media until they reach ~80-90% confluency. Seed cells into multi-well plates and allow them to adhere overnight.

-

Pre-treatment with Metabolite: Remove the culture medium and replace it with fresh, low-serum medium containing the δ-tocopherol metabolite (e.g., synthetic δ-13'-COOH) at various concentrations. Include a vehicle control (e.g., DMSO or ethanol) and a positive control inhibitor (e.g., celecoxib). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β, 1 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to all wells (except for the unstimulated control) to induce COX-2 expression and activity.[10]

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for PGE2 production and accumulation in the culture medium.

-

Sample Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any detached cells or debris.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Normalize PGE2 levels to the vehicle-treated, stimulated control. Plot the percentage of inhibition against the metabolite concentration and calculate the IC50 value.

-

(Optional) Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or LDH release) on the cells to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not cellular toxicity.

Section 4: Conclusion and Future Directions

The evidence is increasingly clear: the biological significance of δ-tocopherol extends far beyond its modest antioxidant capacity and is primarily driven by its unique metabolites.[3][4] These carboxychromanol derivatives, particularly the long-chain forms like 13'-COOH, represent a class of potent anti-inflammatory and anti-cancer agents that function through direct enzyme inhibition and modulation of key signaling pathways.[5][6][10] This metabolic bioactivation distinguishes δ-tocopherol from the more widely studied α-tocopherol and positions it as a promising candidate for further investigation in chronic diseases underpinned by inflammation.

For researchers and drug development professionals, this shift in perspective opens new avenues of inquiry. Future research should focus on:

-

Pharmacokinetics in Humans: Detailed characterization of the formation, distribution, and clearance of δ-tocopherol metabolites in human subjects is needed to establish clinically relevant dosing and efficacy.[21][22]

-

Target Identification: While COX/LOX inhibition is a key mechanism, an unbiased "omics" approach could reveal novel cellular targets for these metabolites.

-

Therapeutic Applications: Preclinical studies in animal models of inflammatory bowel disease, neuroinflammation, and specific cancers are warranted to translate these mechanistic findings into therapeutic strategies.[6][14]

By understanding and harnessing the power of these natural metabolites, the scientific community can unlock the full therapeutic potential of the vitamin E family.

References

- Jiang, Q. (2022). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Free Radical Biology and Medicine, 179, 215-231.

- Jiang, Q. (2022). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. ScienceDirect.

- Das Gupta, S., & Ju, J. (2013). Tocopherols in cancer: an update. Nutrition and Cancer, 65(Suppl 1), 70-76.

- Lee, M. J., Feng, W., Yang, L., Chen, Y. K., Chi, E., Liu, A., & Yang, C. S. (2018). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Food and Drug Analysis, 26(1), 318-329.

- Espinoza, A., San-Martín, A., & Dorta, E. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Antioxidants, 6(4), 99.

- Jiang, Q., Yin, X., Lill, M. A., Danielson, M. L., Freiser, H., & Huang, J. (2008). Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases. Proceedings of the National Academy of Sciences, 105(51), 20464-20469.

- Yang, C. S., & Suh, N. (2011). Cancer-preventive activities of tocopherols and tocotrienols. Carcinogenesis, 32(5), 621-628.

- Jiang, Q. (2017). Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy. Free Radical Biology and Medicine, 103, 76-90.

- Liu, K. Y., & Jiang, Q. (2019). Pharmacokinetics of Vitamin E Forms, Tocopherols and Tocotrienols, and Time‐Dependent Formation of Their Metabolites in Rats. The FASEB Journal, 33(S1), lb385-lb385.

- Human Metabolome Database. (2022). delta-Tocopherol (HMDB0002902). HMDB.

- Qorri, B., et al. (2018). Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites. Journal of Clinical Pharmacology, 58(11), 1448-1457.

- Jang, Y., Park, N. Y., Rostgaard-Hansen, A. L., Huang, J., & Jiang, Q. (2012). Abstract 2592: Vitamin E forms and 13'-carboxychromanol, a long-chain metabolite of -tocopherol, induce cell death by interrupting de novo sphingolipid synthesis in human cancer cells. Cancer Research, 72(8_Supplement), 2592.

- Lee, M. J., Feng, W., Yang, L., Chen, Y. K., Chi, E., Liu, A., & Yang, C. S. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Food and Drug Analysis, 26(1), 318-329.

- Yang, C. S., et al. (2012). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Agricultural and Food Chemistry, 60(35), 8787-8794.

- Caring Sunshine. (n.d.). Relationship: Inflammation and delta-tocopherol. Caring Sunshine.

- Wagner, K. H., Kamal-Eldin, A., & Elmadfa, I. (2004). Anti-inflammatory properties of α- and γ-tocopherol. Inflammopharmacology, 12(2), 129-140.

- Johnson, J. J., & Johnson, S. B. (2004). Anti-inflammatory effects of tocopherol metabolites.

- Mavon, A., Raufast, V., Redoules, D., & Montastier, C. (2007). Skin absorption and metabolism of a new vitamin E prodrug, delta-tocopherol-glucoside: in vitro evaluation in human skin models. International Journal of Pharmaceutics, 340(1-2), 70-77.

- Zhang, Y., & Liu, J. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega, 6(5), 4153-4157.

- Jiang, Q., et al. (2021). Different forms of vitamin E and metabolite 13'-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13'-carboxychromanols inhibit 5-lipoxygenase. The Journal of Nutritional Biochemistry, 97, 108796.

- Jiang, Q., et al. (2014). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. Journal of Lipid Research, 55(2), 339-347.

- Jiang, Q., Wong, J., & Ames, B. N. (2004). γ-Tocopherol or combinations of vitamin E forms induce cell death in human prostate cancer cells by interrupting sphingolipid synthesis. Proceedings of the National Academy of Sciences, 101(51), 17825-17830.

- Lee, M. J., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC.

- Tan, B. (2019). Tocotrienols: Emerging Science and Innovations of Vitamin E Part 2: Amazing and Powerful Studies with Tocotrienols. WholeFoods Magazine.

- Nakagawa, K., et al. (2024). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)

- Zhang, Y., & Liu, J. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega.

- Devaraj, S., et al. (2019).

- Brigelius-Flohé, R., & Traber, M. G. (1999). Vitamin E: function and metabolism. The FASEB Journal, 13(10), 1145-1155.

- Pervez, M. A., et al. (2022). Recent Randomized Clinical Trial Compares Efficacy of Delta-Tocotrienol and Alpha-Tocopherol in Liver Health.

- Wallert, M., et al. (2020). α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages. Antioxidants, 9(10), 967.

- Jiang, Q., Yin, X., Lill, M. A., Danielson, M. L., Freiser, H., & Huang, J. (2008). Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases.

- Chin, K. Y., & Tay, H. H. (2023). Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. Nutrients, 15(18), 3939.

- Li, G. X., et al. (2011). Investigating Delta Tocopherol as a Novel Dietary Bladder Cancer Chemopreventive Agent. eScholarship, University of California.

- Taylor & Francis. (n.d.). Delta tocopherol – Knowledge and References. Taylor & Francis Online.

- Taylor & Francis. (n.d.). Delta-tocopherol – Knowledge and References. Taylor & Francis Online.

- Dr. Oracle. (2025). What is the difference between tocotrienol and tocopherol (forms of vitamin E)

- Galli, F., et al. (2022). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Nutrients, 14(19), 4153.

- Zielińska, A., et al. (2021). Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt?. International Journal of Molecular Sciences, 22(12), 6222.

- Sun, X., et al. (2025). Enhancing delta-tocotrienol production in Saccharomyces cerevisiae via metabolic engineering strategies in conjunction with the mutagenesis of tocopherol cyclase. Bioresource Technology, 400, 130693.

- Ju, J., et al. (2010). Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. Journal of Agricultural and Food Chemistry, 58(7), 4024-4030.

- Mustapa, A. N., et al. (2023). Pharmacokinetics of Tocotrienol. Encyclopedia MDPI.

Sources

- 1. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tocopherols in cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Modern Metabolic Research: A Technical Guide

Introduction: Beyond a Heavier Hydrogen

In the intricate landscape of metabolic research and drug development, precision and accuracy are paramount. The quest to quantify endogenous metabolites, trace metabolic pathways, and understand the pharmacokinetics of novel drug candidates demands tools that can navigate the complexities of biological systems. Among the most powerful of these tools are deuterated standards—molecules in which one or more hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (²H or D).

This guide provides a comprehensive exploration of the core principles and advanced applications of deuterated standards. Moving beyond a simple list of protocols, we will delve into the fundamental causality behind their efficacy, from the quantum mechanical underpinnings of the kinetic isotope effect to the pragmatic design of self-validating analytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of deuterium-labeled compounds to achieve robust, reliable, and regulatory-compliant data in their metabolic research.

Section 1: Fundamental Principles: The Deuterium Advantage

At its core, the utility of a deuterated standard stems from a simple physical difference: deuterium contains both a proton and a neutron, making it roughly twice as heavy as protium (¹H). This seemingly minor change has profound consequences for the chemical and physical behavior of a molecule.

The Carbon-Deuterium Bond and the Kinetic Isotope Effect (KIE)

The increased mass of deuterium leads to a lower vibrational frequency of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This results in a lower zero-point energy for the C-D bond, making it stronger and requiring more energy to break. The C-D bond is approximately 6 to 10 times stronger than a C-H bond[1].

This difference in bond strength gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is slowed when a hydrogen atom involved in a rate-determining step is replaced with deuterium.[2] This effect is particularly significant in metabolic reactions catalyzed by enzymes, such as the cytochrome P450 (P450) family, where C-H bond cleavage is often a rate-limiting step.[3][4] The presence of a significant primary deuterium KIE is clear evidence that hydrogen abstraction is at least partially rate-limiting in these reactions.[3][4]

The "Gold Standard" for Quantification: The Ideal Internal Standard

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting variability during sample processing and analysis.[5] Deuterated compounds are considered the "gold standard" for use as internal standards because they are chemically almost identical to the analyte of interest.[5][6] This near-identical nature ensures they experience the same extraction efficiency, matrix effects (ion suppression or enhancement), and chromatographic behavior, providing the most accurate normalization.[6][7][8]

Section 2: Core Applications in Metabolic Research

The unique properties of deuterated compounds underpin their use in three critical areas of metabolic research: absolute quantification, metabolic flux analysis, and drug metabolism studies.

Application 1: Absolute Quantification in Bioanalysis

The most common application of deuterated standards is as internal standards for the precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates. Regulatory bodies like the FDA and EMA recognize their value in robust bioanalytical method validation.[5][6][8]

Causality of Experimental Choice: A deuterated internal standard co-elutes with the analyte, meaning it experiences the exact same analytical environment at the exact same time.[9] This provides superior correction for signal fluctuations compared to a structural analog IS, which elutes at a different time and may be subject to different matrix effects.[5] This is the primary reason why investing in a stable isotope-labeled internal standard (SIL-IS) can cut method development time in half and prevent costly assay bias.[8]

Experimental Workflow: Absolute Quantification using a Deuterated IS

Caption: Workflow for absolute quantification using a deuterated internal standard.

Data Presentation: Comparison of Internal Standard Strategies

| Performance Characteristic | Deuterated Internal Standard | Structural Analog Internal Standard |

| Co-elution with Analyte | Nearly identical retention time, providing optimal correction for matrix effects.[5] | Different retention time, leading to less effective correction for matrix effects. |

| Extraction Recovery | Very closely mimics the analyte's recovery due to identical physicochemical properties.[5] | May have significantly different extraction recovery. |

| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte.[5] | Ionization characteristics can differ significantly from the analyte. |

| Regulatory Acceptance | Considered the gold standard and preferred by regulatory agencies like the EMA.[8] | May be questioned by regulatory bodies if a SIL-IS is feasible.[8] |

| Cost | Generally higher initial cost for synthesis. | Lower initial cost, often commercially available. |

| Method Robustness | High; reduces variability and increases data reliability.[8][10] | Lower; susceptible to assay bias and variability.[8] |

Experimental Protocol: Validation of a Bioanalytical Method Using a Deuterated IS

This protocol outlines key validation experiments based on FDA and EMA guidelines.[5]

-

Objective : To validate the accuracy, precision, selectivity, and stability of an LC-MS/MS method for quantifying an analyte in human plasma using its deuterated analog as an internal standard.

-

Materials :

-

Analyte reference standard

-

Deuterated internal standard (isotopic and chemical purity >98%)[7]

-

Control human plasma

-

LC-MS/MS system

-

-

Methodology :

-

Preparation of Calibration Standards and Quality Controls (QCs) :

-

Prepare separate stock solutions of the analyte and deuterated IS in an appropriate organic solvent.

-

Spike control plasma with analyte stock to prepare calibration standards at 8-10 non-zero concentrations.

-

Spike control plasma with analyte stock to prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[5]

-

-

Accuracy and Precision Assessment :

-

Analyze five replicates of the QC samples at all four levels on three different days (inter-day assessment).[5]

-

Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD or CV) for each level.[5]

-

Acceptance Criteria: Accuracy within ±15% of the nominal value (±20% for LLOQ); %RSD not exceeding 15% (20% for LLOQ).

-

-

Matrix Effect Evaluation :

-

Prepare three sets of samples:

-

Set A : Analyte and deuterated IS spiked in a neat (clean) solution.[5]

-

Set B : Post-extraction spike; extract blank plasma from at least 6 different sources, then spike with analyte and IS.

-

Set C : Pre-extraction spike; spike blank plasma with analyte and IS, then extract.

-

-

Calculate the Matrix Factor (MF) = (Peak area ratio in Set B) / (Peak area ratio in Set A).

-

Acceptance Criteria: The %RSD of the MF across the different plasma sources should be ≤15%.

-

-

Stability Assessment :

-

Analyze QC samples (Low and High) after subjecting them to various conditions:

-

Freeze-Thaw Stability : Three freeze-thaw cycles.